molecular formula C7H5ClN2O2S B14854562 4-Cyano-6-methylpyridine-2-sulfonyl chloride

4-Cyano-6-methylpyridine-2-sulfonyl chloride

Cat. No.: B14854562
M. Wt: 216.65 g/mol
InChI Key: AFXJXBLHZRCBSR-UHFFFAOYSA-N
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Description

4-Cyano-6-methylpyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C7H5ClN2O2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-6-methylpyridine-2-sulfonyl chloride typically involves the chlorination of 4-Cyano-6-methylpyridine-2-sulfonic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion of the sulfonic acid to the sulfonyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-6-methylpyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonamides.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used in aqueous or organic solvents.

Major Products Formed

    Substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.

    Reduction: The major products are sulfonamides.

    Oxidation: The major products are sulfonic acids.

Scientific Research Applications

4-Cyano-6-methylpyridine-2-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules for studying biological processes.

    Medicine: It is used in the synthesis of potential drug candidates and in the development of diagnostic agents.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Cyano-6-methylpyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various substituted products depending on the nucleophile used. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyano-4,6-dimethylpyridine-2-sulfonyl chloride
  • 6-Cyano-4-methylpyridine-2-sulfonyl chloride

Comparison

4-Cyano-6-methylpyridine-2-sulfonyl chloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties. Compared to similar compounds, it offers different reactivity profiles and can be used in a wider range of chemical transformations .

Properties

Molecular Formula

C7H5ClN2O2S

Molecular Weight

216.65 g/mol

IUPAC Name

4-cyano-6-methylpyridine-2-sulfonyl chloride

InChI

InChI=1S/C7H5ClN2O2S/c1-5-2-6(4-9)3-7(10-5)13(8,11)12/h2-3H,1H3

InChI Key

AFXJXBLHZRCBSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)S(=O)(=O)Cl)C#N

Origin of Product

United States

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